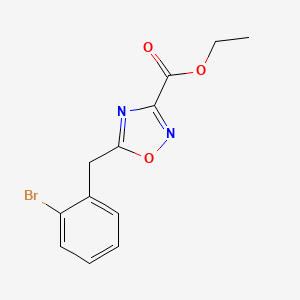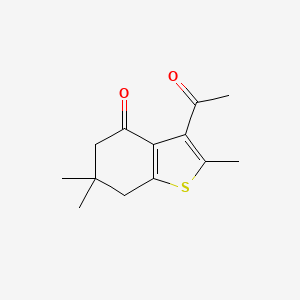
3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Descripción general
Descripción
3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one, commonly referred to as ATB-1, is an organic compound belonging to the benzothiophene family. This compound has been studied extensively in the scientific research community due to its potential applications in the pharmaceutical and agrochemical industries. ATB-1 has been found to have a variety of biochemical and physiological effects on a wide range of organisms, making it an attractive target for further research.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound 3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one and its derivatives have been widely utilized in the synthesis of various complex molecules. For instance, it has been used in the synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a compound showing strong anticancer activity and considered for clinical trials for kidney cancer treatment (Nammalwar et al., 2010). Additionally, the compound has been used in the synthesis of novel dispiro [1-Benzothiophene-5,3′-Pyrrolidine-2′,3″-Indole] derivatives via 1,3-dipolar cycloaddition of azomethine ylide, yielding novel compounds with potential pharmaceutical applications (Jinlong Yan, 2014).
Pharmacological Applications
In pharmacology, derivatives of 3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one have been found to possess promising properties. A series of these derivatives have been identified as novel ligands for GABAA receptors, particularly the α5 subtype, indicating their potential in enhancing cognition. These ligands exhibit higher binding affinity for the GABAA α5 receptor subtype compared to other subtypes, and certain analogues show significant GABAA α5 receptor inverse agonism. One particular compound, identified as a full inverse agonist at the GABAA α5 receptor, demonstrates selective occupancy of these receptors in the CNS and enhances cognitive performance in animal models without inducing convulsant or proconvulsant activity (Chambers et al., 2003).
Propiedades
IUPAC Name |
3-acetyl-2,6,6-trimethyl-5,7-dihydro-1-benzothiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-7(14)11-8(2)16-10-6-13(3,4)5-9(15)12(10)11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMMAVMCUTOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)CC(CC2=O)(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)
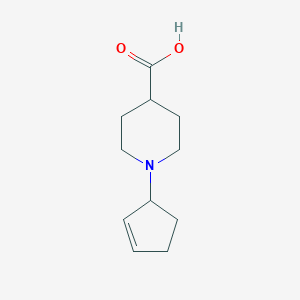
![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)
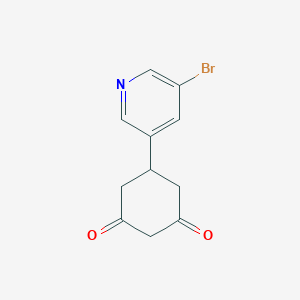
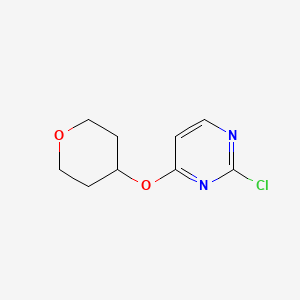

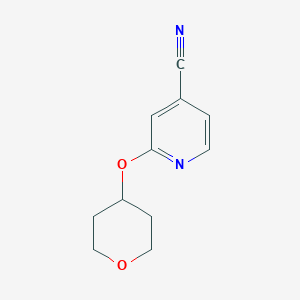
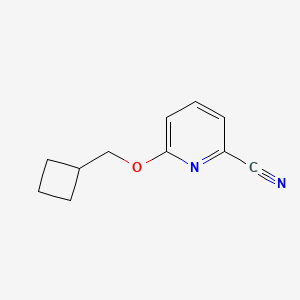
![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)

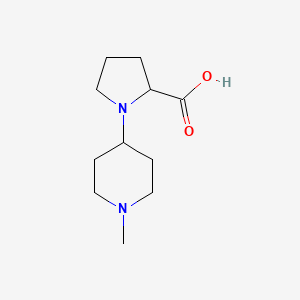
![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)
![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)
